REACTION_CXSMILES
|
O1CCCC1.[CH:6](=[O:12])[C:7]1[O:11][CH:10]=[CH:9][CH:8]=1.[CH:13](=[O:19])[CH:14]1[O:18][CH2:17][CH2:16][CH2:15]1>CCCCCCCCCCCCCCCC>[CH:9]1[CH:8]=[C:7]([CH:6]([OH:12])[C:13]([C:14]2[O:18][CH:17]=[CH:16][CH:15]=2)=[O:19])[O:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1CCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCCCCCCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 120° C.
|
Type
|
CUSTOM
|
Details
|
an aldol condensation with themselves which
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1=COC(=C1)C(C(=O)C2=CC=CO2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |